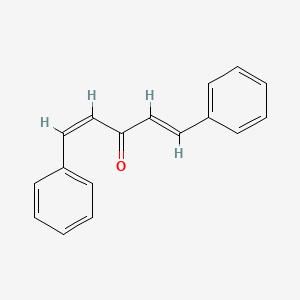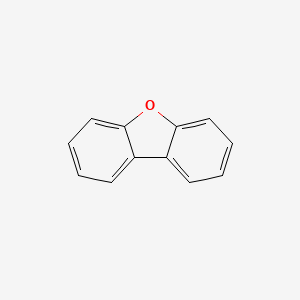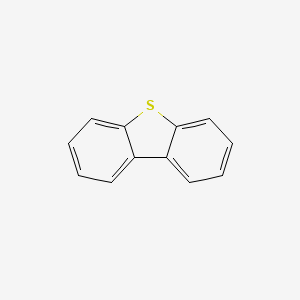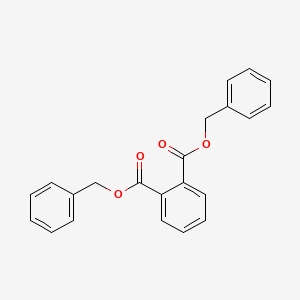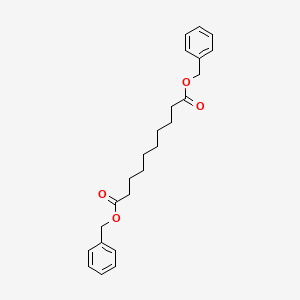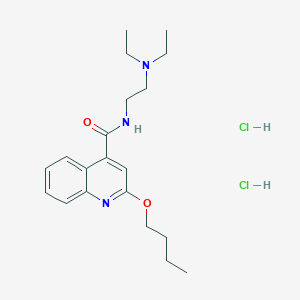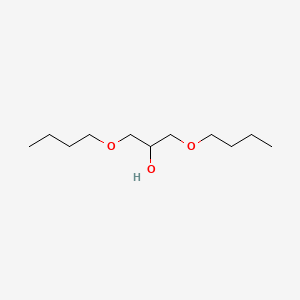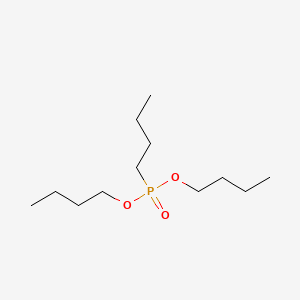
Neoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoline is a natural product found in Aconitum, Aconitum variegatum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Alleviation
Neoline, identified as the active ingredient of processed aconite root (PA), has shown promising results in alleviating neuropathic pain. Studies indicate that both PA and this compound significantly reduce mechanical hyperalgesia in murine models. This includes pain induced by paclitaxel and partial ligation of the sciatic nerve. This compound has been suggested as a potential agent for treating neuropathic pain, demonstrating its effectiveness in various models of peripheral neuropathy (Tanimura et al., 2019).
Alzheimer's Disease Management
In the context of Alzheimer's disease (AD), this compound has been observed to improve memory and cognitive impairments in an AD mouse model. The substance reduces amyloid-beta plaque numbers and amyloid-β levels in the brain. This compound's chronic administration induced AMPK phosphorylation and decreased tau, amyloid-β, and BACE1 expression in the hippocampus, indicating therapeutic effects against neurodegenerative diseases like AD (Liu et al., 2021).
Inhibition of Nav1.7 Voltage-Gated Sodium Channel
Research has also shown that this compound inhibits Nav1.7 voltage-gated sodium channel (VGSC) current, which is relevant in the context of diabetic peripheral neuropathic pain. It has been demonstrated that this compound can ameliorate mechanical hyperalgesia in diabetic mice, suggesting its utility as a novel active ingredient for treating diabetic neuropathic pain through the inhibition of Nav1.7 VGSC current (Nakatani et al., 2020).
Pharmacokinetics and Bioavailability
Studies focusing on the pharmacokinetics and bioavailability of this compound, especially in animal models, provide important insights for further research. For instance, a study conducted on Beagle dogs investigated the pharmacokinetics and absolute bioavailability of this compound, offering a theoretical basis for its further study. This research indicates that this compound has a high absolute bioavailability in dogs, suggesting good absorption and potential for further investigation (Gong et al., 2015).
Wirkmechanismus
Target of Action
Neoline, also known as Dideacetyldelphisine, is a diterpene alkaloid
Biochemical Pathways
This compound is a metabolite produced during metabolic reactions in plants, specifically in several Aconitum species
Pharmacokinetics
One study suggests that this compound has a higher oral bioavailability compared to other similar compounds . This suggests that this compound may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.
Result of Action
This compound has been found to have therapeutic effects in certain contexts. For example, it has been reported to alleviate oxaliplatin-induced peripheral neuropathy in mice . This suggests that this compound may have neuroprotective effects, potentially by interacting with targets involved in neuronal function and pain signaling.
Biochemische Analyse
Biochemical Properties
Neoline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Neoline can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": ["3,4-dimethoxyphenylacetic acid", "ethylmagnesium bromide", "2,3-dihydrofuran", "methyl iodide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water"], "Reaction": [ "Step 1: The reaction of 3,4-dimethoxyphenylacetic acid with ethylmagnesium bromide in the presence of 2,3-dihydrofuran as a solvent and a catalyst yields the corresponding tertiary alcohol.", "Step 2: The tertiary alcohol is then reacted with methyl iodide in the presence of sodium borohydride to form the corresponding tertiary amine.", "Step 3: The tertiary amine is then reacted with acetic anhydride in the presence of sulfuric acid to form the corresponding acetamide.", "Step 4: The acetamide is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is then reacted with hydrochloric acid and sodium chloride to form the corresponding hydrochloride salt of Neoline.", "Step 6: The hydrochloride salt of Neoline is then purified and isolated using standard methods, such as recrystallization or chromatography." ] } | |
CAS-Nummer |
466-26-2 |
Molekularformel |
C24H39NO6 |
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17?,18?,19+,20-,21?,22+,23-,24?/m1/s1 |
InChI-Schlüssel |
XRARAKHBJHWUHW-RFESQMQVSA-N |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)O)COC |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dideacetyldelphisine; Neoline; Bullatine-B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



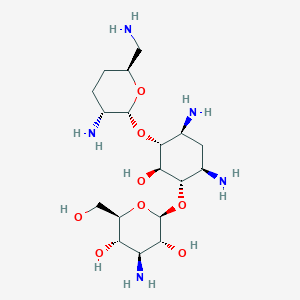
![Dibenz[a,h]anthracene](/img/structure/B1670416.png)
